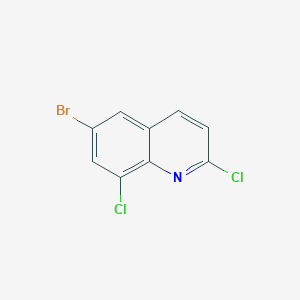
6-Bromo-2,8-dichloroquinoline
Vue d'ensemble
Description
6-Bromo-2,8-dichloroquinoline (BCQ) is a heterocyclic, fused-ring organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular formula of 6-Bromo-2,8-dichloroquinoline is C9H4BrCl2N . The average mass is 276.945 Da and the mono-isotopic mass is 274.890411 Da .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- The synthesis of 6-bromo-2-chloro-4-methylquinoline, which is closely related to 6-Bromo-2,8-dichloroquinoline, was studied for its potential use in infectious diseases research. This synthesis involves a Knorr reaction, highlighting the compound's role in synthetic chemistry (Wlodarczyk et al., 2011).
- Research on the bromination of 1,2,3,4-tetrahydroquinoline led to the efficient synthesis of several novel quinoline derivatives, including 6-Bromo-2,8-dichloroquinoline. This work demonstrates the compound's significance in the selective synthesis of quinoline derivatives (Şahin et al., 2008).
Applications in Malaria Treatment
- 6-Bromo-2,8-dichloroquinoline is structurally related to 8-aminoquinolines, which are used in malaria treatment. The research on 8-aminoquinoline therapy offers insights into the use of similar compounds in treating latent malaria (Baird, 2019).
Antifungal and Antibacterial Potential
- Studies on similar compounds like 6-bromo-3-chloro-8-quinolinol showed significant antifungal activity against various fungi. This suggests potential antifungal applications for 6-Bromo-2,8-dichloroquinoline (Gershon et al., 1996).
- Research on a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, closely related to 6-Bromo-2,8-dichloroquinoline, revealed its antibacterial properties. This indicates the potential antibacterial applications of 6-Bromo-2,8-dichloroquinoline (Ouerghi et al., 2021).
Other Chemical Applications
- 6-Bromo-2,8-dichloroquinoline and its derivatives are used as intermediates in the synthesis of other biologically active compounds, demonstrating its significance in pharmaceutical research (Wang et al., 2015).
- The compound's utility in the Friedländer synthesis of chelating ligands, as demonstrated by the creation of novel 6-bromoquinoline derivatives, suggests applications in material science and coordination chemistry (Hu et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
6-bromo-2,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGEVDIEHZSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,8-dichloroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



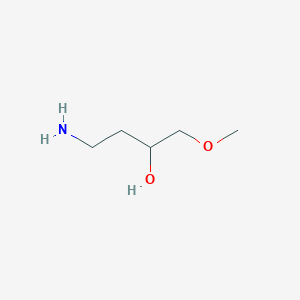
![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)
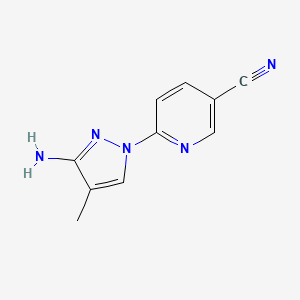
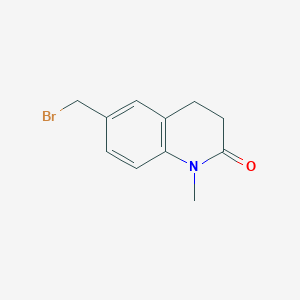
![2-[(3-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1528719.png)
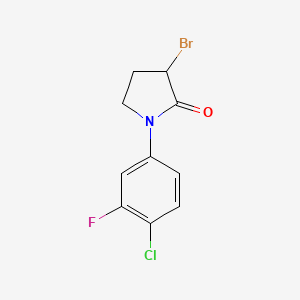
![[4-(Tert-butoxy)-3-methoxyphenyl]methanamine](/img/structure/B1528722.png)
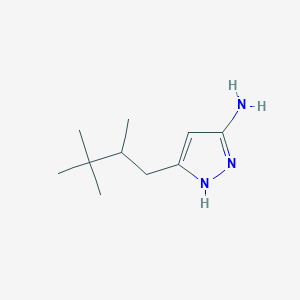
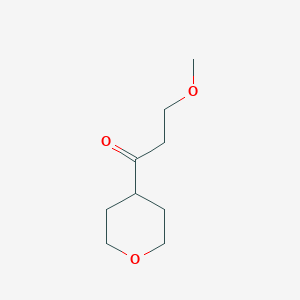
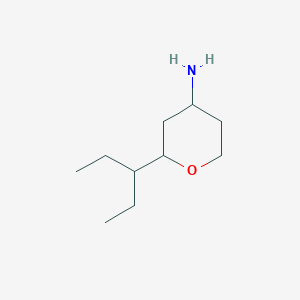
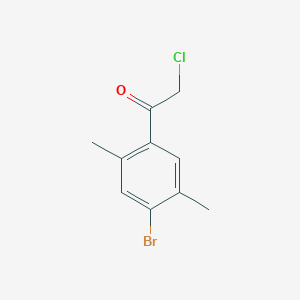
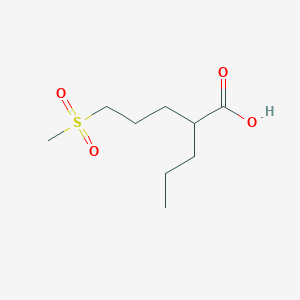
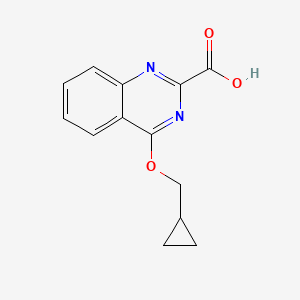
![4-Bromo-2-[(2-methanesulfonylethyl)sulfanyl]benzaldehyde](/img/structure/B1528733.png)